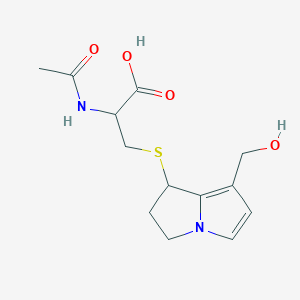

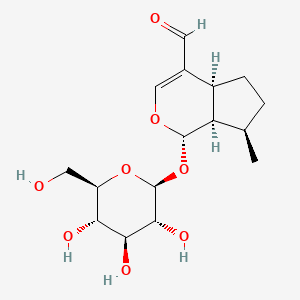

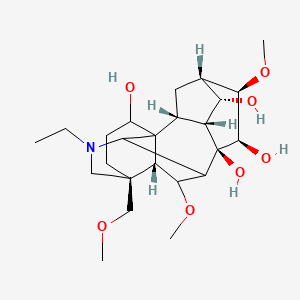

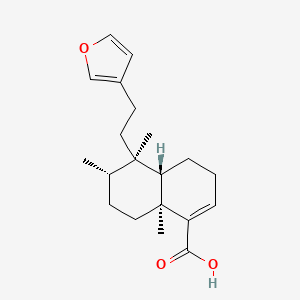

L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-

Übersicht

Beschreibung

L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-, commonly known as N-Acetylcysteine (NAC), is a derivative of the amino acid L-cysteine. It is a potent antioxidant and has been extensively studied for its therapeutic potential in various diseases. NAC is widely used in clinical practice for its mucolytic and antioxidant properties.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- involves the acetylation of L-cysteine followed by the reaction with 2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl group.

Starting Materials

L-Cysteine, Acetic anhydride, Sodium acetate, 2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-ol, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction

L-Cysteine is dissolved in hydrochloric acid and heated to reflux., Acetic anhydride is added dropwise to the solution and the mixture is stirred for 1 hour., The reaction mixture is cooled and neutralized with sodium hydroxide., The resulting solid is filtered and washed with water., The solid is dissolved in ethanol and 2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-ol is added., The mixture is heated to reflux for 2 hours., The reaction mixture is cooled and the solid is filtered and washed with water., The resulting solid is dried to obtain L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-.

Wirkmechanismus

N-Acetylcysteine acts as a precursor to glutathione, which is a potent antioxidant. It also directly scavenges free radicals and reactive oxygen species (ROS). L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to modulate the activity of various signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biochemische Und Physiologische Effekte

N-Acetylcysteine has been shown to have various biochemical and physiological effects. It increases the levels of glutathione, which is important for cellular detoxification and antioxidant defense. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- also modulates the activity of various enzymes involved in the metabolism of drugs and xenobiotics. It has been shown to improve lung function in patients with COPD and cystic fibrosis. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has also been shown to have neuroprotective effects and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

N-Acetylcysteine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and has a well-established safety profile. However, L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in some studies.

Zukünftige Richtungen

There are several future directions for research on N-Acetylcysteine. One area of research is the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have potential as an adjunctive therapy for these disorders. Another area of research is the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have neuroprotective effects and may have potential in the treatment of these diseases. Additionally, there is ongoing research on the use of L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- in the treatment of COVID-19. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been shown to have potential in reducing the severity of respiratory symptoms in patients with COVID-19.

Conclusion:

In conclusion, N-Acetylcysteine is a potent antioxidant with several therapeutic potential in various diseases. It has been extensively studied and has a well-established safety profile. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has several advantages for lab experiments, but also has some limitations. There are several future directions for research on L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)-, including its use in the treatment of psychiatric disorders, neurodegenerative diseases, and COVID-19.

Wissenschaftliche Forschungsanwendungen

N-Acetylcysteine has been extensively studied for its therapeutic potential in various diseases. It has been shown to have antioxidant, anti-inflammatory, and mucolytic properties. L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- has been used in the treatment of acetaminophen toxicity, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and psychiatric disorders such as schizophrenia and bipolar disorder.

Eigenschaften

IUPAC Name |

2-acetamido-3-[[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-8(17)14-10(13(18)19)7-20-11-3-5-15-4-2-9(6-16)12(11)15/h2,4,10-11,16H,3,5-7H2,1H3,(H,14,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGZLJYPTIMOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1CCN2C1=C(C=C2)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927327 | |

| Record name | N-(1-Hydroxyethylidene)-S-[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cysteine, N-acetyl-S-(2,3-dihydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl)- | |

CAS RN |

131711-46-1 | |

| Record name | N-Acetylcysteine-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131711461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-[7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)